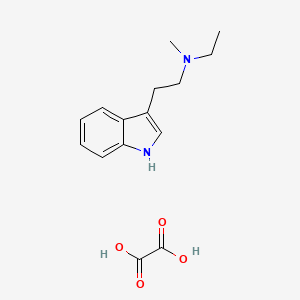

N-methyl-N-Ethyltryptamine (oxalate)

Descripción general

Descripción

N-metil-N-etiltriptamina (oxalato) es un compuesto de triptamina psicodélica. Está estrechamente relacionado con otras triptaminas como la N,N-dimetiltriptamina (DMT) y la N,N-dietiltriptamina (DET). Este compuesto es conocido por sus propiedades psicoactivas y se ha estudiado por sus posibles efectos en el cerebro humano y el comportamiento .

Métodos De Preparación

La síntesis de N-metil-N-etiltriptamina (oxalato) generalmente implica la alquilación de la triptamina. El proceso incluye los siguientes pasos:

Material de partida: La triptamina se utiliza como material de partida.

Alquilación: La triptamina se somete a alquilación utilizando yoduro de etilo y yoduro de metilo en presencia de una base como el carbonato de potasio.

Purificación: El producto resultante se purifica mediante técnicas de recristalización para obtener N-metil-N-etiltriptamina.

Formación de oxalato: La forma de base libre de N-metil-N-etiltriptamina se convierte luego en su sal de oxalato reaccionando con ácido oxálico.

Análisis De Reacciones Químicas

N-metil-N-etiltriptamina (oxalato) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes derivados de indol.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de amina más simples.

Sustitución: La N-metil-N-etiltriptamina puede sufrir reacciones de sustitución, particularmente en el anillo de indol, para formar varias triptaminas sustituidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y varios agentes halogenantes para reacciones de sustitución .

Aplicaciones Científicas De Investigación

Neurotherapeutic Potential

Research indicates that compounds similar to MET (oxalate) may possess psychoplastogenic properties, meaning they can promote neural plasticity, which is crucial for recovery from depression and other mental health disorders. Studies have shown that tryptamines can stimulate neuronal growth and enhance synaptic connectivity through pathways involving AMPA receptors and the mammalian target of rapamycin (mTOR) .

Treatment of Mental Health Disorders

The potential use of MET (oxalate) in treating conditions such as:

- Depression : Tryptamines have been studied for their rapid antidepressant effects, particularly in treatment-resistant cases.

- Anxiety Disorders : Similar compounds have shown efficacy in reducing anxiety symptoms through modulation of serotonin pathways .

- Substance Use Disorders : The serotonergic system's involvement suggests possible applications in addiction treatment .

Preclinical Studies

A study demonstrated that MET (oxalate) and related compounds could enhance dendritic complexity in cortical neurons, suggesting a mechanism for increased synaptic plasticity .

Data Tables

Mecanismo De Acción

El mecanismo de acción de la N-metil-N-etiltriptamina (oxalato) implica su interacción con los receptores de serotonina en el cerebro. Actúa principalmente como un agonista en el receptor 5-HT2A, lo que lleva a una alteración de la percepción sensorial, el estado de ánimo y la cognición. Esta interacción es similar a la de otras triptaminas psicodélicas, que producen sus efectos modulando la actividad de la serotonina en el sistema nervioso central .

Comparación Con Compuestos Similares

N-metil-N-etiltriptamina (oxalato) es similar a otras triptaminas como:

N,N-dimetiltriptamina (DMT): Conocido por sus intensos y efímeros efectos psicodélicos.

N,N-dietiltriptamina (DET): Similar en estructura pero con diferentes propiedades farmacológicas.

5-metoxi-N,N-dimetiltriptamina (5-MeO-DMT): Conocido por sus potentes efectos psicoactivos y su corta duración de acción.

Lo que distingue a la N-metil-N-etiltriptamina (oxalato) es su combinación única de grupos metilo y etilo, lo que puede dar como resultado efectos farmacológicos distintos en comparación con otras triptaminas .

Actividad Biológica

N-Methyl-N-Ethyltryptamine (NMEt) is a synthetic compound belonging to the tryptamine family, which has garnered attention for its potential psychoactive properties. This article delves into the biological activity of NMEt, focusing on its pharmacological effects, metabolic pathways, and implications in toxicology.

Chemical Structure and Properties

NMEt is structurally related to other tryptamines, such as N,N-Dimethyltryptamine (DMT) and 5-MeO-DMT. Its molecular formula is , and it features a methyl and ethyl group attached to the nitrogen atom of the tryptamine backbone. The oxalate salt form is often discussed in relation to its stability and solubility characteristics.

Pharmacological Profile

Mechanism of Action

NMEt primarily acts as a serotonin receptor agonist , particularly at the 5-HT2A receptor. Research indicates that it has a potent agonistic effect with an effective concentration (EC50) of approximately 50.7 nM , demonstrating its capacity to activate serotonin pathways effectively . Unlike other tryptamines, NMEt appears to exhibit biased agonism, activating certain pathways while being inactive in others, such as the β-arrestin pathway .

Psychoactive Effects

The psychoactive effects of NMEt are noted to be influenced by the method of administration. When vaporized, users report effects at doses ranging from 50 to 100 mg , with a duration of approximately 45 to 70 minutes . However, oral administration results in minimal psychoactivity due to extensive first-pass metabolism .

Metabolism

NMEt undergoes significant metabolic processing in the liver, where it is primarily broken down through hydroxylation and N-dealkylation . The metabolites formed during this process are crucial for understanding both its pharmacological effects and potential toxicity.

Toxicological Implications

A notable case study highlighted the detection of NMEt in postmortem analyses where it was found alongside other hallucinogens. In one instance, a deceased individual exhibited unusual behavior prior to death, with toxicological tests confirming the presence of NMEt . This underscores the importance of understanding its pharmacokinetics and potential for acute toxicity when combined with other substances.

Comparative Data on Biological Activity

The following table summarizes key pharmacological parameters and effects associated with NMEt compared to other related compounds:

| Compound | EC50 (nM) | Primary Receptor | Psychoactive Effects | Duration (minutes) |

|---|---|---|---|---|

| N-Methyl-N-Ethyltryptamine | 50.7 | 5-HT2A | Yes | 45-70 |

| N,N-Dimethyltryptamine | 20 | 5-HT2A | Yes | 30-60 |

| 5-MeO-DMT | 10 | 5-HT2A | Yes | 20-40 |

Propiedades

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFTPXVLIKYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.